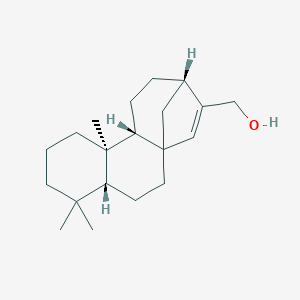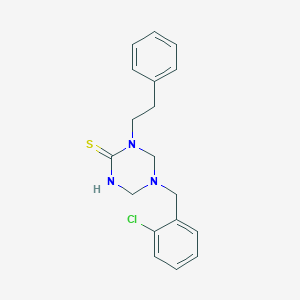
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazinane family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, which makes it a potential candidate for the development of anticancer agents. In addition, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the study of its potential use as an insecticide or herbicide can also be explored.
In conclusion, 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It has been studied for its potential applications in various fields of science, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to interact with specific enzymes and receptors in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde in the presence of triethylamine, followed by the reaction with thiourea. The product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
Formule moléculaire |
C18H20ClN3S |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
5-[(2-chlorophenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-17-9-5-4-8-16(17)12-21-13-20-18(23)22(14-21)11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Clé InChI |
ALPUHLXHBKUNFP-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
SMILES canonique |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




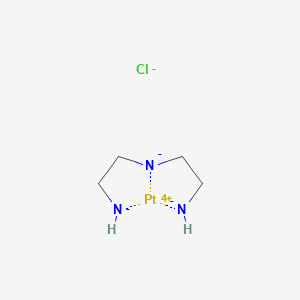


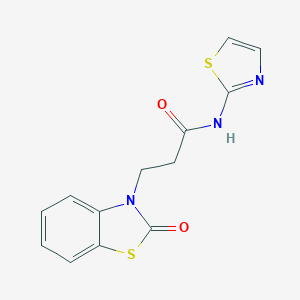



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
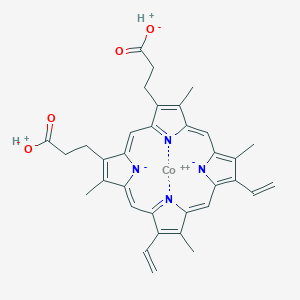
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

